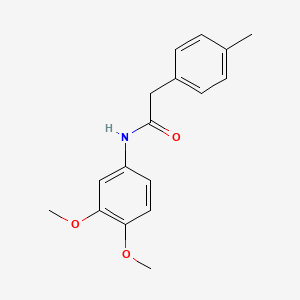![molecular formula C15H23NO B5855417 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine, also known as DMPEP, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor and NMDA receptors. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to enhance the activity of NMDA receptors, which may contribute to its cognitive-enhancing effects. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine may also have a neuroprotective effect by modulating the activity of the sigma-1 receptor.
Biochemical and Physiological Effects:
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, including memory and learning processes. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. Additionally, 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to have analgesic effects, which may be due to its interaction with the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine. One area of interest is its potential as a cognitive enhancer. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to enhance cognitive function in animal models, but more research is needed to determine its potential in humans. Another area of interest is its potential as a neuroprotective agent. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to reduce oxidative stress and inflammation in the brain, which may make it a useful tool for treating neurodegenerative diseases. Finally, more research is needed to understand the mechanism of action of 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine and its potential interactions with other receptors and neurotransmitters.
Synthesemethoden
The synthesis of 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine involves a multi-step process that begins with the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with piperidine and an acid catalyst to produce 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine. The synthesis method has been optimized to yield high purity 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine with a high yield.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including neuroprotection, pain modulation, and neuroplasticity. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has also been shown to have a modulatory effect on the activity of NMDA receptors, which are involved in learning and memory processes.
Eigenschaften
IUPAC Name |
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-7-6-8-14(2)15(13)17-12-11-16-9-4-3-5-10-16/h6-8H,3-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAGLCWGWMIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-Dimethylphenoxy)ethyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)

![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)

![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)


![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)

![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)

